![molecular formula C6H12ClNO2 B15237950 cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is a chemical compound with a unique structure that includes a fused furan and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde. This reaction is carried out in an ionic liquid medium at temperatures between 75-80°C for 110-120 minutes . The use of ionic liquids as solvents is advantageous due to their environmental friendliness and ability to produce high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient multicomponent reactions are likely to be employed to ensure high yields and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to inhibit enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound may exert its effects by binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Hexahydro-1H-furo[3,4-c]pyrrole
- cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6ah)-one
Uniqueness
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12ClNO2 |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6-1-7-5-3-9-2-4(5)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m1./s1 |
Clé InChI |
QKASQOKDECVSJJ-KJESCUSBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]2COC[C@@H]2N1)O.Cl |
SMILES canonique |
C1C(C2COCC2N1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)

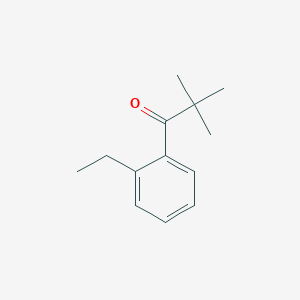
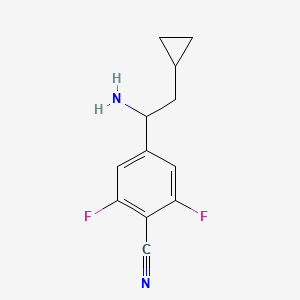
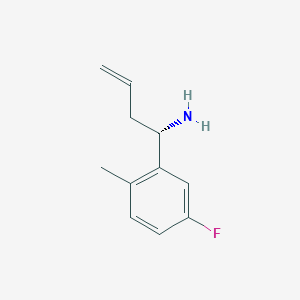

![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)
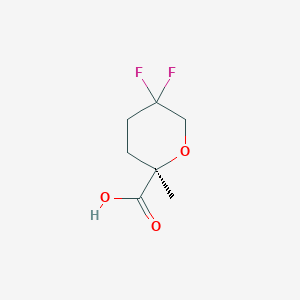
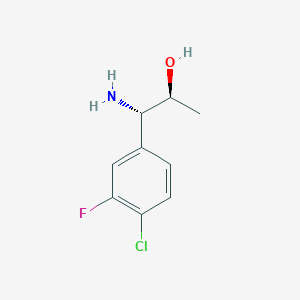

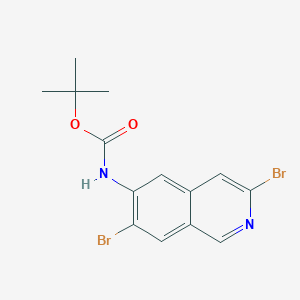
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B15237938.png)


